![molecular formula C21H27N3O3 B5396822 4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepanes. This compound has been studied extensively due to its potential applications in scientific research.
Scientific Research Applications
4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound has been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of 4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one is not fully understood. However, it is believed that this compound acts on the GABA-A receptor in the brain, which is responsible for regulating anxiety and seizures.
Biochemical and Physiological Effects:
4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one has been shown to have several biochemical and physiological effects. This compound has been shown to increase GABAergic neurotransmission, which is responsible for regulating anxiety and seizures. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one in lab experiments is its ability to selectively target the GABA-A receptor. This compound has been shown to have anxiolytic and anticonvulsant effects without causing sedation, which is a common side effect of other GABAergic drugs. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one. One potential direction is to study the potential applications of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, future research could focus on developing more efficient synthesis methods for this compound to make it more widely available for scientific research.
Synthesis Methods
The synthesis of 4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one is a complex process that involves several steps. The synthesis begins with the reaction of ethyl 2-bromoacetate with benzylamine to form ethyl 2-benzylaminoacetate. This intermediate is then reacted with 3-isopropyl-5-(2,4,6-trimethylphenyl)-isoxazole-4-carboxylic acid to form the final product.
properties
IUPAC Name |
4-benzyl-3-ethyl-1-(3-propan-2-yl-1,2-oxazole-5-carbonyl)-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-4-17-14-23(21(26)19-12-18(15(2)3)22-27-19)11-10-20(25)24(17)13-16-8-6-5-7-9-16/h5-9,12,15,17H,4,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUMGGGMPBPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=NO3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.